molecular formula C11H21NOS B1669397 Cycloate CAS No. 1134-23-2

Cycloate

Cat. No.: B1669397
CAS No.: 1134-23-2
M. Wt: 215.36 g/mol
InChI Key: DFCAFRGABIXSDS-UHFFFAOYSA-N
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Description

Cycloate is a thiocarbamate herbicide primarily used to control grasses and some broad-leaved weeds. It is moderately soluble in water but insoluble in many organic solvents. This compound is highly volatile and may be moderately persistent in soil and water systems depending on environmental conditions. It was introduced around 1966 and is used in various crops such as spinach, sugar beet, and red beet .

Mechanism of Action

Target of Action

Cycloate, a selective thiocarbamate herbicide, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft .

Mode of Action

Upon plant uptake, this compound is metabolically cleaved to produce an active form of the herbicide via sulfoxide enzyme activity . It inhibits the biosynthesis of very-long-chain fatty acids, which are essential constituents of plant waxes and suberin .

Biochemical Pathways

This compound significantly affects the metabolism of very-long-side-chain alkylresorcinols in plants . This confirms the existence of parallels in both fatty acid and alkylresorcinol biosynthetic pathways . The this compound-driven accumulation of 5-n-alkylresorcinols may improve the resistance of cereals to infections caused by microbial pathogens .

Pharmacokinetics

This compound is moderately soluble in water but insoluble in many organic solvents . It is a highly volatile substance and may be moderately persistent in soil and water systems depending on environmental conditions . The loss of this compound from the soil is primarily via evaporation and bacterial breakdown . Results from field studies showed a half-life of 10-11 days for this compound applied to sandy loam soil . Its leaching potential to the groundwater is considered low .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of very-long-chain fatty acid biosynthesis . This inhibition disrupts the normal functioning of plant cells, affecting their growth and development .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the type of soil, temperature, moisture content, and microbial activity . For instance, this compound’s persistence in soil and water systems can vary depending on these environmental conditions . Furthermore, the rate of evaporation and bacterial breakdown of this compound, which contribute to its loss from the soil, can also be influenced by these factors .

Biochemical Analysis

Biochemical Properties

Cycloate plays a significant role in biochemical reactions by inhibiting fatty acid elongase, an enzyme crucial for the biosynthesis of very-long-chain fatty acids. This inhibition disrupts the production of essential lipids, leading to the suppression of weed growth. This compound interacts with various biomolecules, including enzymes and proteins involved in lipid metabolism. The nature of these interactions primarily involves the binding of this compound to the active site of fatty acid elongase, thereby preventing the enzyme from catalyzing its substrate .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it disrupts the normal function of cell membranes by inhibiting the synthesis of long-chain fatty acids. This leads to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism. This compound’s impact on cell function includes the inhibition of cell division and elongation, which are critical for the growth and development of weed seedlings .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of fatty acid elongase, leading to enzyme inhibition. This binding interaction prevents the enzyme from catalyzing the elongation of fatty acids, resulting in the accumulation of short-chain fatty acids and a deficiency of long-chain fatty acids. This disruption in fatty acid metabolism affects the integrity and functionality of cell membranes, ultimately leading to the death of weed seedlings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme environmental conditions such as high temperatures and UV exposure. Long-term studies have shown that this compound can have persistent effects on cellular function, including prolonged inhibition of fatty acid elongase activity and sustained disruption of lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These studies highlight the importance of careful dosage management to avoid potential toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as fatty acid elongase and cofactors involved in the elongation of fatty acids. The inhibition of these enzymes by this compound leads to changes in metabolic flux, resulting in altered levels of metabolites such as short-chain and long-chain fatty acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues can influence its overall effectiveness and toxicity. Studies have shown that this compound tends to accumulate in lipid-rich tissues, where it exerts its inhibitory effects on fatty acid elongase .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where fatty acid elongase is located. The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to this specific compartment. The inhibition of fatty acid elongase within the endoplasmic reticulum leads to disruptions in lipid biosynthesis and membrane integrity .

Preparation Methods

Cycloate can be synthesized through the reaction of cyclohexylamine with ethyl chloroformate, followed by the reaction with carbon disulfide and ethyl iodide. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the thiocarbamate structure. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Cycloate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cycloate is similar to other thiocarbamate herbicides such as EPTC (S-ethyl dipropylthiocarbamate), molinate, and pebulate. this compound is unique in its specific use for controlling weeds in crops like spinach and sugar beet. Unlike some other thiocarbamates, this compound has a moderate persistence in soil and water systems, making it suitable for pre-plant use . Similar compounds include:

Properties

IUPAC Name

S-ethyl N-cyclohexyl-N-ethylcarbamothioate
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InChI

InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
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InChI Key

DFCAFRGABIXSDS-UHFFFAOYSA-N
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Canonical SMILES

CCN(C1CCCCC1)C(=O)SCC
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Molecular Formula

C11H21NOS
Record name CYCLOATE
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DSSTOX Substance ID

DTXSID6032356
Record name Ethyl N-cyclohexyl-N-ethylthiolcarbamate
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Molecular Weight

215.36 g/mol
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Physical Description

Cycloate is a colorless liquid with an aromatic odor. Used as a selective systemic herbicide., Colorless or amber to yellow clear oily liquid; [HSDB]
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Boiling Point

145 °C at 10 mm Hg
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Flash Point

139 °C (TAG OPEN CUP)
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Solubility

Miscible with most organic solvents, e.g. acetone, benzene, methanol, ethanol, xylene, kerosene, etc., Miscible with 4-methylpentan-2-one, In water, 85 mg/L at 22 °C
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Density

1.016 at 30 °C/4 °C
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Vapor Pressure

0.002 [mmHg], 1.57X10-3 mm Hg at 25 °C
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Color/Form

Colorless liquid, Oily

CAS No.

1134-23-2
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Melting Point

11.5 °C
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Synthesis routes and methods

Procedure details

The procedure described in Example 4 is repeated but an equivalent amount of O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate is substituted for O-propyl N,N-dipropyl-thiocarbamate. The title compound is obtaned with a yield of 80 %; b.p.: 142°-145°C/9 Hgmm., nD30 = 1.5049.
Name
O-ethyl N-ethyl-N-cyclohexyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
O-propyl N,N-dipropyl-thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of Cycloate?

A1: this compound, a thiocarbamate herbicide, primarily acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). [] VLCFAs are essential constituents of plant waxes and suberin, crucial components for plant growth and development. []

Q2: How does the inhibition of VLCFA biosynthesis affect plants?

A2: Inhibiting VLCFA biosynthesis disrupts the formation of plant waxes and suberin. This disruption affects cell membrane integrity, water regulation, and ultimately hinders overall plant growth, leading to weed control. []

Q3: Does this compound affect the biosynthesis of other plant lipids?

A3: Yes, studies suggest that this compound also impacts the biosynthesis of resorcinolic lipids, specifically 5-n-alkylresorcinols. [] These lipids play a role in plant defense mechanisms against fungal pathogens. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H21NOS, and its molecular weight is 215.37 g/mol. []

Q5: Is there any spectroscopic data available for characterizing this compound?

A5: Yes, researchers frequently utilize gas chromatography coupled with mass spectrometry (GC/MS) for identifying and quantifying this compound and its metabolites. [, , ] This technique provides valuable information regarding the compound's fragmentation pattern and aids in its structural elucidation.

Q6: How does this compound behave under different soil conditions?

A6: this compound's efficacy can vary depending on soil type. For example, its lateral movement and toxicity to barnyardgrass were greater in loamy sand soil than in silt loam soils when applied via subsurface line injection. [] Additionally, its movement and effectiveness were highest when injected into pre-irrigated soil without further irrigation. []

Q7: Does the method of this compound application influence its effectiveness?

A7: Yes, incorporating this compound mechanically into the soil generally results in greater effectiveness compared to injection methods. [] This suggests that proper soil mixing enhances its availability and subsequent activity.

Q8: How does soil moisture affect this compound's efficacy?

A8: this compound generally exhibits increased mobility in moist soils compared to dry soils. [] When injected into dry loamy sand, its movement remained similar regardless of immediate or delayed (24 hours) irrigation. []

Q9: Does this compound exhibit any catalytic properties?

A9: this compound itself doesn't exhibit catalytic properties. Its primary mode of action involves inhibiting an enzymatic step in the VLCFA biosynthesis pathway, rather than acting as a catalyst.

Q10: Have any computational studies been conducted on this compound?

A10: While specific QSAR models for this compound are not described in the provided literature, computational chemistry techniques could potentially be employed to explore its structure-activity relationships, predict its environmental fate, and gain further insights into its mode of action.

Q11: How does the structure of this compound contribute to its herbicidal activity?

A11: The specific structural features of this compound responsible for its interaction with the VLCFA biosynthesis enzyme are not fully elucidated in the provided literature. Further research is needed to determine the precise structure-activity relationships.

Q12: How does the formulation of this compound affect its application and efficacy?

A12: While the provided literature primarily focuses on this compound's effects on weeds and crops, formulation plays a crucial role in its practical application. Formulating agents can influence factors such as solubility, stability, volatility, and uptake by target plants, ultimately impacting its efficacy and environmental fate.

Q13: Are there any regulations regarding the use and disposal of this compound?

A13: While specific regulations aren't detailed in the provided research papers, it's essential to consult and adhere to local and international guidelines for safe handling, application, and disposal of this compound to minimize potential environmental and health risks.

Q14: What is known about the uptake and metabolism of this compound in plants?

A14: Studies in radish leaves identified twelve new metabolites of this compound, highlighting the plant's ability to metabolize the herbicide. [] The identified metabolic pathways include ring-hydroxylation, glucosylation, esterification with malonic acid, and conjugation with glutathione. [] Further research is necessary to fully elucidate the fate and transport of this compound and its metabolites in different plant species.

Q15: How is the efficacy of this compound evaluated?

A15: Researchers commonly assess this compound's efficacy through greenhouse and field studies. [, , , , , , , , , , , , , , ] These studies involve evaluating parameters such as weed control efficacy, crop tolerance, and impact on crop yield.

Q16: Is there evidence of weed resistance to this compound?

A16: While the provided literature doesn't explicitly mention this compound resistance, repeated use of any herbicide has the potential to select for resistant weed populations. [] Rotating herbicides with different modes of action is crucial for preventing or delaying the development of herbicide resistance.

Q17: What is the toxicological profile of this compound?

A17: Toxicological data specific to this compound are not discussed in the provided literature. Consulting relevant safety data sheets and toxicological databases is crucial for understanding the potential hazards associated with this compound exposure.

Q18: What is the environmental fate of this compound?

A19: Studies have shown that this compound can undergo biodegradation in soil. [, , ] Repeated applications of this compound can lead to enhanced biodegradation due to the selection and enrichment of this compound-degrading microorganisms in the soil. [, , ]

Q19: How does this compound affect non-target organisms?

A19: The provided literature focuses primarily on the effects of this compound on weeds and crops. Further research is needed to fully understand its impact on non-target organisms in the environment.

Q20: Are there strategies to mitigate the environmental impact of this compound?

A20: Implementing integrated pest management (IPM) practices, such as crop rotation, cover cropping, and judicious herbicide use, can help minimize the reliance on this compound and reduce its potential environmental impact.

Q21: How are analytical methods for this compound validated?

A23: Analytical methods for quantifying this compound residues, like those employing GC/MS, undergo rigorous validation procedures. [] These procedures typically involve assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results.

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